Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
kb-NB77-78 is an inactive analog of the protein kinase D (PKD) inhibitor CID755673.1 It does not bind PKD1 in a fluorescence polarization assay and has no effect on PKD1 phosphorylation in LNCaP cancer cells. Kb-NB77-78 is a CID-797718 analog that may bind PKD1
kb NB 142-70 is a selective inhibitor of protein kinase D (PKD) with IC50 values of 28.3, 58.7, and 53.2 nM for PKD1, 2, and 3, respectively. It has been shown to inhibit prostate cancer cell migration and invasion, as well as reduce wound healing in vitro. Selective protein kinase D (PKD) inhibitor kb NB 142-70 is a selective protein kinase D (PKD) inhibitor with IC50 values are 28.3, 58.7 and 53.2 nM for PKD1, 2 and 3 respectively. kb NB 142-70 prevents wound-induced migration of intestinal epithelial cells. PKD1, the most studied member of the PKD family, is implicated in the regulation of a remarkable array of fundamental biological processes, including signal transduction, cell proliferation and differentiation, membrane trafficking, hormone secretion, immune regulation, cardiac hypertrophy, angiogenesis, and cancer.
KBP-7018 is a novel, tyrosine kinase-selective inhibitor with potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET). It IC50 values are: c-KIT 10nM; RET 7.6 nM; PDGFR 25nM. KBP-7018 represents a novel multikinase inhibitor with differentiated activity, highly enhanced selectivity, and acceptable PK profiles that will enter phase I clinical trials.
KB-R7785 is a novel ADAM12 and MMP inhibitor, ameliorating cardiac function in a transverse aortic constriction (TAC) model by inhibiting the proteolytic activation of HB-EGF signaling, exerting its antidiabetic effect by ameliorating insulin sensitivity through the inhibition of TNF-alpha production.
KBU2046 is a highly selective inhibitor of metastasis, binds to and stabilizes CDC37/HSP90β heterocomplexes. KBU2046 inhibits cell motility and cell invasion in vitro. KBU2046 inhibits metastasis, decreases bone destruction, and prolongs survival at nanomolar blood concentrations after oral administration. KBU2046 binds chaperone heterocomplexes, selectively alters binding of client proteins that regulate motility, and lacks all the hallmarks of classical chaperone inhibitors, including toxicity.